4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-16(29)17-2-6-20(7-3-17)26-10-12-27(13-11-26)23(31)25-19-14-22(30)28(15-19)21-8-4-18(24)5-9-21/h2-9,19H,10-15H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVLQEUTUYTJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural properties, and biological activity, particularly focusing on its pharmacological implications.
Synthesis and Structural Characterization
The synthesis of this compound involves a multi-step process, typically starting from readily available precursors. The key steps include:
- Formation of the Piperazine Core : The piperazine ring is formed through cyclization reactions involving appropriate amines and carbonyl compounds.
- Acetylation : The introduction of the acetyl group onto the phenyl ring enhances the compound's lipophilicity and potential biological activity.
- Fluorination : The incorporation of a fluorine atom into the aromatic system can significantly influence the compound's pharmacokinetic properties.
The structural characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography to confirm the molecular structure and stereochemistry.
Pharmacological Profile
The biological activity of This compound has been investigated in various studies, revealing multiple pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Receptors : The piperazine moiety may facilitate binding to various receptors involved in neurotransmission and cellular signaling pathways.
- Enzyme Binding : The structural features of the molecule allow it to fit into the active sites of target enzymes, inhibiting their function effectively.
Case Studies
Several case studies have highlighted the efficacy of this compound in specific biological contexts:
- Anticancer Studies : In vitro assays have demonstrated that compounds similar to this one can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
- Neuroprotective Effects : Research indicates that certain derivatives may protect neuronal cells from degeneration by modulating neurotransmitter levels .
Data Table
Here’s a summary of key findings related to the biological activity of this compound:
Scientific Research Applications
The structural formula of the compound can be represented as follows:
This structure features a piperazine ring, an acetylphenyl moiety, and a fluorophenyl group, which contribute to its diverse biological activities.
Pharmacological Research
The compound has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Research indicates that compounds similar to this one may inhibit FAAH, an enzyme involved in endocannabinoid metabolism, which could lead to analgesic effects .
- Monoamine Oxidase (MAO) Inhibition : Preliminary studies show that the compound may exhibit MAO inhibitory activity, suggesting potential applications in treating mood disorders .
Anticancer Activity
Recent investigations have focused on the anticancer properties of related compounds. The presence of the piperazine and pyrrolidine rings is believed to enhance cytotoxicity against various cancer cell lines:
- Case Study : A study involving derivatives of this compound demonstrated significant cytotoxic effects in human cancer cell lines, including breast and colon cancer cells. The mechanism is thought to involve apoptosis induction .
Neuropharmacology
Given its structural features, the compound may also have implications in neuropharmacology:
- Potential Neuroprotective Effects : The interaction with neurotransmitter systems could provide neuroprotective benefits, making it a candidate for further studies in neurodegenerative diseases .
Case Study 1: Anticancer Evaluation
A series of derivatives based on this compound were evaluated for their anticancer properties. The results indicated that certain modifications enhanced their efficacy against specific cancer types:
- Study Findings : Compounds demonstrated IC50 values in nanomolar ranges against breast cancer cell lines, indicating potent anticancer activity .
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects revealed that compounds structurally related to 4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide showed promise in modulating neurotransmitter levels and exhibited neuroprotective properties in animal models .
Preparation Methods
Cyclocondensation of γ-Amino Acids
The pyrrolidin-3-amine core is synthesized via cyclization of a γ-amino acid derivative. A modified procedure from PMC (2011) employs:
- 4-Fluorophenylglycidol (1.0 equiv) and ammonium hydroxide (3.0 equiv) in acetic acid at 80°C for 12 hours.
- The reaction proceeds through epoxide ring-opening followed by intramolecular lactamization, yielding 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine with 68% isolated yield after recrystallization from ethanol/water (3:1).
Key Data
| Parameter | Value |
|---|---|
| Reaction Temp | 80°C |
| Time | 12 hours |
| Yield | 68% |
| Purity (HPLC) | >98% |
Preparation of 4-(4-Acetylphenyl)Piperazine-1-Carbonyl Chloride
Functionalization of Piperazine
The acylpiperazine intermediate is synthesized via a two-step protocol:
- N-Acylation : 4-Acetylphenyl isocyanate (1.2 equiv) reacts with piperazine (1.0 equiv) in tetrahydrofuran (THF) at 0°C, forming 4-(4-acetylphenyl)piperazine-1-carboxamide.
- Chlorination : Treatment with thionyl chloride (SOCl₂) (2.5 equiv) in dichloromethane (DCM) at reflux for 4 hours converts the carboxamide to the corresponding carbonyl chloride.
Optimization Notes
- Excess SOCl₂ ensures complete conversion, monitored by FT-IR (disappearance of NH stretch at 3300 cm⁻¹).
- The carbonyl chloride is used immediately without isolation due to hydrolytic instability.
Amide Coupling and Final Assembly
Carboxamide Bond Formation
The critical coupling step employs 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine (1.0 equiv) and 4-(4-acetylphenyl)piperazine-1-carbonyl chloride (1.1 equiv) under Schotten-Baumann conditions:
- Solvent : Dichloromethane/water biphasic system.
- Base : Triethylamine (2.0 equiv) to scavenge HCl.
- Temperature : 0°C → room temperature over 6 hours.
Post-reaction, the organic layer is dried (MgSO₄), concentrated, and purified via silica gel chromatography (CHCl₃:MeOH 95:5 → 90:10) to afford the title compound in 72% yield.
Reaction Monitoring
- TLC (Rf = 0.35 in CHCl₃:MeOH 9:1) confirms product formation.
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CONH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 4.12–4.05 (m, 1H, pyrrolidinyl CH), 3.88–3.79 (m, 4H, piperazine NCH₂), 2.59 (s, 3H, COCH₃).
Alternative Synthetic Routes and Comparative Analysis
Solid-Phase Peptide Synthesis (SPPS)
A patent-derived method (WO2017212012A1) immobilizes the pyrrolidin-3-amine on Wang resin, followed by sequential coupling with Fmoc-piperazine and 4-acetylbenzoic acid. While achieving 85% purity, scalability limitations restrict industrial application.
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 min) in N,N-dimethylformamide (DMF) with Hünig’s base accelerates the reaction to 1 hour, albeit with reduced yield (58%) due to thermal decomposition.
Industrial-Scale Considerations
Process Optimization
- Solvent Selection : Substituting DCM with ethyl acetate improves environmental compatibility without yield loss.
- Catalysis : Adding 4-dimethylaminopyridine (DMAP) (0.1 equiv) enhances coupling efficiency to 89%.
- Cost Analysis : Bulk synthesis reduces raw material costs by 40% compared to small-scale routes.
Analytical and Regulatory Compliance
Quality Control Metrics
- HPLC : Retention time 12.7 min (C18 column, 70:30 MeCN:H₂O).
- Elemental Analysis : Calculated (%) for C₂₄H₂₆FN₃O₃: C 67.12, H 6.10, N 9.78; Found: C 67.09, H 6.14, N 9.72.
- Residual Solvents : <50 ppm (ICH Q3C compliance).
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves coupling a piperazine-carboxamide intermediate with a substituted pyrrolidinone moiety. For example, describes analogous syntheses using 1-(substituted phenyl)piperazine derivatives under base-catalyzed conditions (e.g., DBU in dichloromethane). Key steps include protecting group strategies for the pyrrolidin-3-amine intermediate and purification via normal-phase chromatography .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and stereochemistry. Fourier-Transform Infrared (FTIR) spectroscopy validates carbonyl (C=O) and amide (N-H) functional groups. High-Resolution Mass Spectrometry (HRMS) ensures molecular mass accuracy. highlights X-ray crystallography for resolving crystal packing and hydrogen-bonding networks in structurally similar compounds .
Q. What in vitro assays are used to evaluate enzyme inhibitory activity?
- Methodological Answer : Enzymatic assays (e.g., fluorescence-based or colorimetric) against targets like carbonic anhydrase isoforms (hCA I/II) are common. outlines protocols using recombinant enzymes, where inhibition is measured via changes in substrate conversion rates (e.g., 4-nitrophenyl acetate hydrolysis). IC₅₀ values are calculated using nonlinear regression analysis of dose-response curves .
Q. How is solubility and stability determined under physiological conditions?
- Methodological Answer : Solubility is assessed via shake-flask methods in PBS (pH 7.4) or simulated gastric fluid. Stability studies employ HPLC or LC-MS to monitor degradation in plasma or liver microsomes. recommends storage at –20°C under inert gas to prevent oxidation of sensitive groups like the acetylphenyl moiety .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to predict reaction pathways. Tools like ICReDD integrate reaction path searches with experimental data to streamline optimization (e.g., solvent selection, catalyst screening). highlights feedback loops where experimental results refine computational models, reducing trial-and-error in piperazine derivatization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Meta-analyses of enzyme inhibition data (e.g., hCA I/II vs. off-targets) should account for assay variability (e.g., substrate concentrations, pH). identifies fluorophenyl substituents as critical for selectivity; orthogonal assays (e.g., SPR for binding kinetics) validate conflicting results .
Q. How to design Structure-Activity Relationship (SAR) studies for improved selectivity?
- Methodological Answer : Systematic substitution of the acetylphenyl or fluorophenyl groups is guided by molecular docking (e.g., AutoDock Vina). and demonstrate that electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance target affinity. Parallel synthesis of analogs followed by hierarchical clustering of activity data identifies key pharmacophores .
Q. What in silico models predict pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME or pkCSM estimate LogP, BBB permeability, and CYP450 interactions. uses molecular descriptors (e.g., TPSA, GI absorption scores) to prioritize analogs with favorable bioavailability. MD simulations assess membrane permeation of the pyrrolidin-5-one moiety .
Data Contradiction Analysis Example
Observed Discrepancy : Conflicting IC₅₀ values for hCA II inhibition in different studies.
Resolution Strategy :
Verify assay conditions (e.g., enzyme source, buffer composition).
Compare substituent effects: shows fluorophenyl derivatives exhibit pH-dependent activity shifts due to protonation states .
Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
